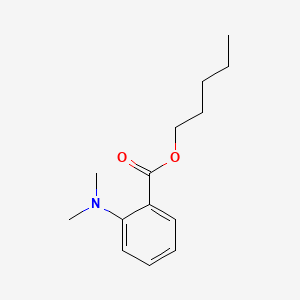
Benzoic acid, 2-(dimethylamino)-, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(dimethylamino)-, pentyl ester is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a benzoic acid moiety esterified with a pentyl group and a dimethylamino substituent on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(dimethylamino)-, pentyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with pentanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzoic acid esters can be achieved through continuous esterification processes. This involves the use of large-scale reactors where benzoic acid and pentanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(dimethylamino)-, pentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and pentanol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The dimethylamino group on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzoic acid and pentanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 2-(dimethylamino)-, pentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(dimethylamino)-, pentyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing benzoic acid and pentanol. The dimethylamino group can participate in interactions with biological molecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, pentyl ester: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
Benzoic acid, 2-(dimethylamino)-, methyl ester: Similar structure but with a methyl group instead of a pentyl group, leading to differences in physical properties and applications.
Benzoic acid, 2-(dimethylamino)ethyl ester: Contains an ethyl group instead of a pentyl group, affecting its solubility and reactivity.
Uniqueness
Benzoic acid, 2-(dimethylamino)-, pentyl ester is unique due to the presence of both a dimethylamino group and a pentyl ester moiety. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
66304-04-9 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
pentyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-5-8-11-17-14(16)12-9-6-7-10-13(12)15(2)3/h6-7,9-10H,4-5,8,11H2,1-3H3 |
Clé InChI |
CMOMUQUTZFSRKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


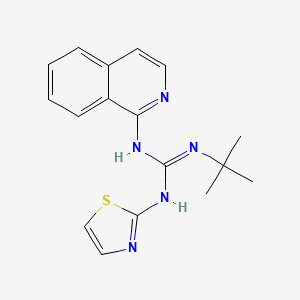
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
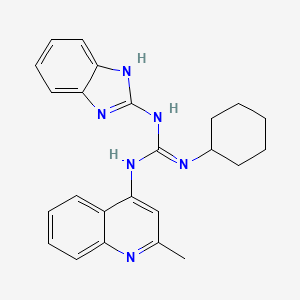
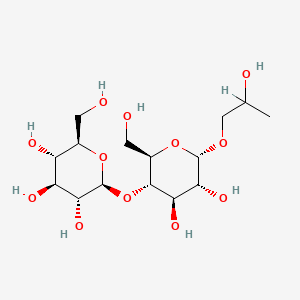
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

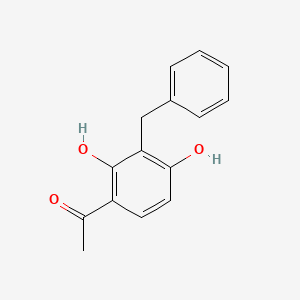
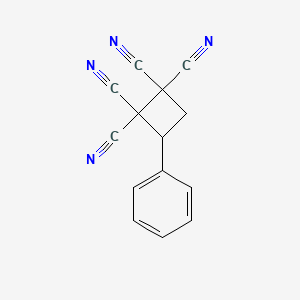
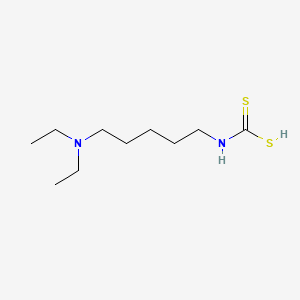
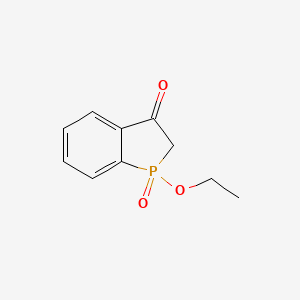
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
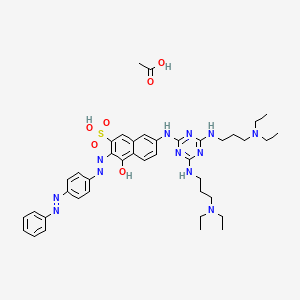
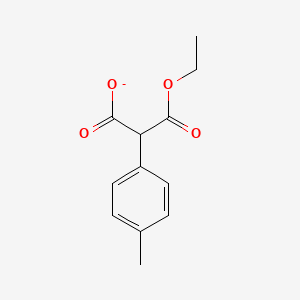
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
